molecular formula C15H22O10S2 B12942535 (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12942535
M. Wt: 426.5 g/mol
InChI Key: GYWUHFWBTTXFSI-QMIVOQANSA-N
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Description

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of disulfide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The acetoxy groups may also participate in esterification and hydrolysis reactions, affecting the compound’s bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(methoxydisulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its specific stereochemistry and the presence of both acetoxy and methoxydisulfanyl groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H22O10S2

Molecular Weight

426.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(methoxydisulfanyl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C15H22O10S2/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(25-11)26-27-20-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1

InChI Key

GYWUHFWBTTXFSI-QMIVOQANSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SSOC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SSOC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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